molecular formula C6H7NO2S B022499 Ethyl thiazole-4-carboxylate CAS No. 14527-43-6

Ethyl thiazole-4-carboxylate

Cat. No.: B022499
CAS No.: 14527-43-6
M. Wt: 157.19 g/mol
InChI Key: XDOKFEJMEJKVGX-UHFFFAOYSA-N
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Description

Ethyl thiazole-4-carboxylate is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Ethyl thiazole-4-carboxylate can be synthesized through various methods:

Chemical Reactions Analysis

Ethyl thiazole-4-carboxylate undergoes various chemical reactions:

Common reagents used in these reactions include molecular bromine, hydrogen peroxide, and various aldehydes and ketones. Major products formed from these reactions include substituted thiazole derivatives .

Comparison with Similar Compounds

Ethyl thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.

Properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOKFEJMEJKVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407423
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14527-43-6
Record name Ethyl thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of 3-dimethylamino-2-isocyano-acrylic acid ethyl ester (1.0 g) and triethylamine (3.0 g) in tetrahydrofuran (30 mL) is treated with gaseous hydrogen sulfide until all starting material is consumed. The mixture is concentrated to an oil and purified by column chromatography using silica and 25% ethyl acetate-hexanes as the eluant. The purified material (0.61 g) is isolated as an oil.
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Synthesis routes and methods II

Procedure details

A suspension (1.5 ml) of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (732 mg) and N,N-diisopropyl-N′-methylethylenediamine (1.60 g) in dimethylacetamide was stirred at 140° C. for 5 hours. To the reaction mixture, an aqueous solution of potassium hydrogensulfate, a small quantity of ethyl acetate, and a small quantity of isopropyl ether were added for precipitation of crystals. Crystals so precipitated were collected by filtration and dried to thereby obtain 601 mg of 2-[N-4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (yield: 86%).
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1.5 mL
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1.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl thiazole-4-carboxylate
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Ethyl thiazole-4-carboxylate
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Customer
Q & A

Q1: What is a key application of Ethyl thiazole-4-carboxylate in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing novel aza-analogues of Tiazofurin. These analogues, incorporating a 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] moiety as a sugar mimic, have potential antiviral applications. []

Q2: Can you describe a specific synthetic route for this compound highlighted in the research?

A2: One method utilizes the reaction of ethyl isocyanoacetate with O-ethyl thioformate. [] This reaction proceeds through a condensation and subsequent cyclization to form the thiazole ring, with ethyl formate as a byproduct. []

Q3: Is there another synthetic approach to this compound utilizing isocyanide chemistry?

A3: Yes, reacting β-Dimethylamino-α-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine can yield this compound. [] This reaction involves the electrocyclization of a heteropentadienyl anion intermediate followed by an elimination step. []

Q4: What are some potential future research directions related to this compound?

A4: Future research could explore:

  • Expanding the scope of Tiazofurin analogues: Synthesizing and evaluating a wider variety of aza-analogues with different substituents and modifications to enhance antiviral activity and selectivity. []

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